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molecular formula C9H13NO B7899921 (4-(1-Aminoethyl)phenyl)methanol

(4-(1-Aminoethyl)phenyl)methanol

Cat. No. B7899921
M. Wt: 151.21 g/mol
InChI Key: OIXCLGWYBYGSBI-UHFFFAOYSA-N
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Patent
US07718801B2

Procedure details

To 5 mL of tetrahydrofuran solution containing 177.8 mg of lithium aluminum hydride, 3 mL of tetrahydrofuran solution containing 245 mg of methyl 4-(1-aminoethyl)benzoate (synthesized according to a method disclosed in page 115 in Pamphlet of International Publication WO 03/024,955) was added, and then stirred for 1 hour. Thereto, sodium sulfate decahydrate was added until there are no bubbles, and stirred overnight at room temperature. The mixture was filtered through celite, the filtrate was concentrated under reduced pressure, and 195 mg of [4-(1-aminoethyl)phenyl]methanol [115-1] was obtained as a colorless oily product.
Quantity
245 mg
Type
reactant
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
177.8 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][CH:8]([C:10]1[CH:19]=[CH:18][C:13]([C:14](OC)=[O:15])=[CH:12][CH:11]=1)[CH3:9].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[NH2:7][CH:8]([C:10]1[CH:19]=[CH:18][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=1)[CH3:9] |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
NC(C)C1=CC=C(C(=O)OC)C=C1
Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
177.8 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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